1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-chlorophenyl)urea
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Overview
Description
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-chlorophenyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin via a consistent way with colchicine . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might affect multiple biochemical pathways.
Result of Action
As mentioned earlier, a similar compound was found to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit polymerization of tubulin . This suggests that this compound might have similar molecular and cellular effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-chlorophenyl)urea in lab experiments is its potential anticancer properties. It has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis in cancer cells. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-chlorophenyl)urea. One direction is to further investigate its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, it may be beneficial to study its potential use in combination with other drugs for the treatment of cancer.
Synthesis Methods
The synthesis of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-chlorophenyl)urea involves a series of chemical reactions. The starting material for this synthesis is 1-benzyl-2-methyl-1H-indole-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminoethanesulfonic acid to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with 4-chlorophenyl isocyanate to form 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-chlorophenyl)urea.
Scientific Research Applications
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-chlorophenyl)urea has been studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S/c1-18-24(22-9-5-6-10-23(22)29(18)17-19-7-3-2-4-8-19)33(31,32)16-15-27-25(30)28-21-13-11-20(26)12-14-21/h2-14H,15-17H2,1H3,(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJONLATKNLHBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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